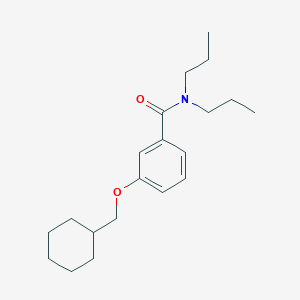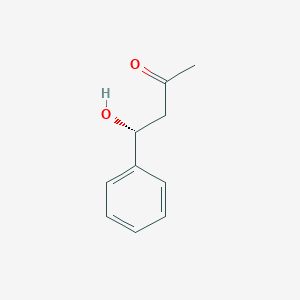
2-Butanone, 4-hydroxy-4-phenyl-, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 4-hydroxy-4-phenyl-, (4R)-, also known as (4R)-4-hydroxy-4-phenyl-2-butanone, is an organic compound with the molecular formula C10H12O2. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. It is commonly referred to as raspberry ketone due to its presence in raspberries and its characteristic fruity aroma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-4-phenyl-, (4R)- can be achieved through various methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by reduction of the resulting intermediate . Another method includes the asymmetric epoxidation of 1-phenyl-3-buten-2-one using a chiral catalyst, followed by hydrogenolysis .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction of 4-phenyl-2-butanone using yeast or other microorganisms is a common method employed in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 4-hydroxy-4-phenyl-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-phenyl-2-butanone or 4-phenylbutanoic acid.
Reduction: Formation of 4-hydroxy-4-phenylbutanol.
Substitution: Formation of 4-chloro-4-phenyl-2-butanone or 4-bromo-4-phenyl-2-butanone.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 4-hydroxy-4-phenyl-, (4R)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its role in weight loss supplements due to its ability to increase lipid metabolism.
Industry: Utilized as a flavoring agent in the food industry and as a fragrance in cosmetics
Wirkmechanismus
The mechanism of action of 2-Butanone, 4-hydroxy-4-phenyl-, (4R)- involves its interaction with various molecular targets and pathways:
Lipid Metabolism: It is believed to enhance lipid metabolism by increasing the activity of adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2-Butanone, 4-hydroxy-4-phenyl-, (4R)- can be compared with other similar compounds such as:
4-Phenyl-2-butanone: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
4-Hydroxy-2-butanone: Lacks the phenyl group, resulting in different chemical and biological properties.
4-Hydroxy-4-(4-nitrophenyl)-2-butanone: Contains a nitro group, which significantly alters its reactivity and applications.
These comparisons highlight the unique properties of 2-Butanone, 4-hydroxy-4-phenyl-, (4R)-, particularly its chiral nature and its applications in various fields.
Eigenschaften
CAS-Nummer |
86734-67-0 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
(4R)-4-hydroxy-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
MUVVFSVVVHYLMQ-SNVBAGLBSA-N |
Isomerische SMILES |
CC(=O)C[C@H](C1=CC=CC=C1)O |
Kanonische SMILES |
CC(=O)CC(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


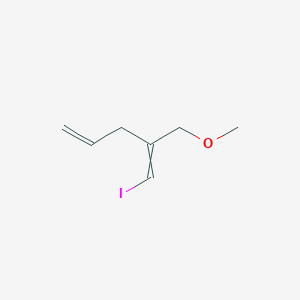
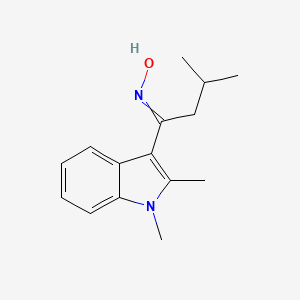
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
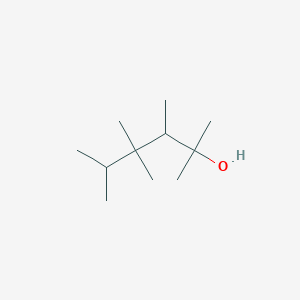
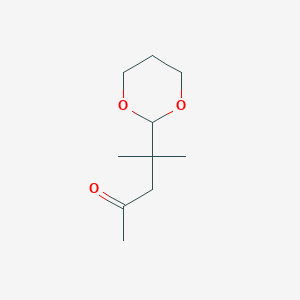
phosphane](/img/structure/B14396281.png)
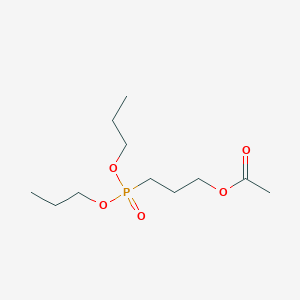

![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
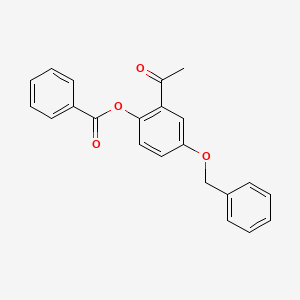
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)
